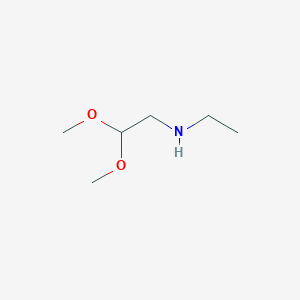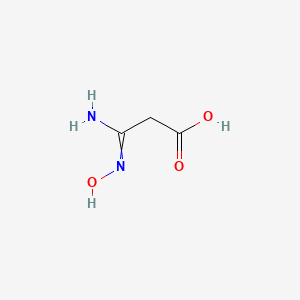
2-Methylidenepropane-1,3-diamine
Vue d'ensemble
Description
“2-Methylidenepropane-1,3-diamine” is a chemical compound with the molecular formula C4H10N2 . It is also known by other names such as 1,3-Diamino-2,2-dimethylpropane, 2,2-Dimethyltrimethylenediamine, and Neopentanediamine .
Synthesis Analysis
The synthesis of 2-Methylidenepropane-1,3-diamine or similar compounds often involves reactions with concentrated aqueous acids. For instance, the reaction of 2,2-dimethylpropane-1,3-diamine with an excess of concentrated aqueous hydrochloric acid yielded colorless crystals of 2,2-dimethylpropane-1,3-diaminium dichloride .
Molecular Structure Analysis
The molecular structure of 2-Methylidenepropane-1,3-diamine involves a central carbon atom bonded to two methyl groups and two amine groups . In certain crystal structures, these molecules can form cages constructed by N–H∙∙∙Cl hydrogen bonds .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-Methylpropane-1,3-diamine, a close relative of 2-Methylidenepropane-1,3-diamine, is used in the synthesis of various complex organic compounds. For example, it reacts with glyoxal to produce 2,5-trans-2′,5′-trans-5,5′-dimethylperhydro-2,2′-bipyrimidine, leading to the synthesis of tricyclic and tetracyclic compounds with potential applications in material science and organic electronics (Kassiou & Read, 1994).
Catalysis and Asymmetric Synthesis
1,2-Diamination reactions, which can be catalyzed by metals, are crucial for synthesizing natural products and pharmaceutical agents due to the 1,2-diamine motif's presence in these compounds. Such reactions are fundamental for the construction of complex molecules, potentially enhancing the synthesis of new drugs and materials (Cardona & Goti, 2009).
Environmental Applications
Diamines, including derivatives of 2-Methylidenepropane-1,3-diamine, have been studied for their capability in carbon dioxide absorption, showing promise for CO2 capture technologies. These compounds can significantly enhance the absorption capacity and kinetics, offering a potential solution for reducing industrial carbon emissions and combating climate change (Yu et al., 2017).
Material Science and Coordination Chemistry
In material science and coordination chemistry, derivatives of 2-Methylidenepropane-1,3-diamine are used to synthesize complex metal complexes. These complexes are studied for their structural properties, catalytic activity, and potential applications in various industrial processes, including polymerization and organic synthesis (Bermejo et al., 2017).
Biomedical Applications
Although the focus is on excluding drug-related information, it's worth noting that diamines, including 2-Methylidenepropane-1,3-diamine derivatives, are integral in synthesizing medicinal agents due to their structural motifs. These compounds are found in a range of pharmaceuticals, illustrating the importance of diamines in drug development and pharmacology (Michalson & Szmuszkovicz, 1989).
Orientations Futures
The future directions for research on 2-Methylidenepropane-1,3-diamine and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, there is ongoing research into the use of 1,3-diamines in the fabrication of desalination membranes , and in the synthesis of new organic compounds .
Mécanisme D'action
Target of Action
This compound is a type of diamine, which are known to be significant motifs in natural products and serve as building blocks in synthetic organic chemistry .
Mode of Action
Diamines are known to interact with various biological targets, potentially leading to changes in cellular processes
Biochemical Pathways
Diamines, in general, are involved in a variety of biochemical pathways, but the specific pathways influenced by this compound require further investigation .
Result of Action
As a diamine, it may have various effects depending on its specific targets and the biochemical pathways it influences .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 2-(aminomethyl)prop-2-en-1-amine interacts with its targets and its overall effectiveness . .
Propriétés
IUPAC Name |
2-methylidenepropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-4(2-5)3-6/h1-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCGMIFKQRXNBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633851 | |
| Record name | 2-Methylidenepropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56123-06-9 | |
| Record name | 2-Methylidenepropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[2-(Dicyanomethylidene)hydrazinyl]benzoic acid](/img/structure/B3053722.png)


![2-[(2-Chloropyrimidin-4-yl)amino]ethanol](/img/structure/B3053726.png)